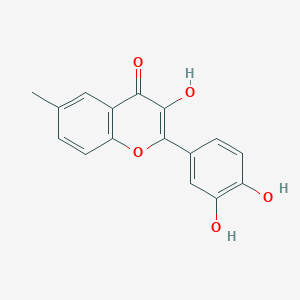

2-(3,4-Dihydroxyphényl)-3-hydroxy-6-méthyl-4H-chromén-4-one

Vue d'ensemble

Description

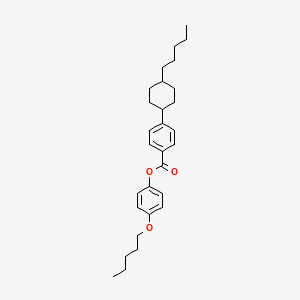

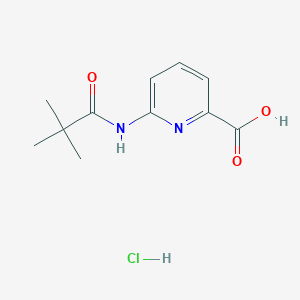

2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C16H12O5 and its molecular weight is 284.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Propriétés antioxydantes

La quercétine présente une activité antioxydante significative, qui est cruciale pour protéger les cellules des effets néfastes des radicaux libres. Cette propriété est bénéfique pour prévenir les maladies liées au stress oxydatif, telles que les troubles cardiovasculaires et certains types de cancer .

Effets anti-inflammatoires

Le composé a été identifié comme ayant de puissants effets anti-inflammatoires. Il peut moduler diverses voies inflammatoires, ce qui en fait un agent thérapeutique potentiel pour le traitement des maladies inflammatoires chroniques, notamment l'arthrite et l'asthme .

Capacités antivirales

La quercétine s'est avérée prometteuse comme agent antiviral. Sa capacité à interférer avec la réplication virale et à réduire l'infectivité des virus la positionne comme un candidat pour le développement de médicaments antiviraux, en particulier pour les virus respiratoires .

Potentiel anticancéreux

La recherche a mis en évidence le potentiel anticancéreux de la quercétine. Elle peut induire l'apoptose dans les cellules cancéreuses, inhiber la croissance tumorale et améliorer l'efficacité des médicaments de chimiothérapie. Cela en fait un sujet d'intérêt dans les stratégies de prévention et de traitement du cancer .

Gestion du syndrome métabolique

Le composé a été associé à des effets bénéfiques sur le syndrome métabolique, qui comprend des affections telles que l'obésité, le diabète et l'hypercholestérolémie. Le rôle de la quercétine dans la régulation du métabolisme lipidique et glucidique pourrait aider à gérer ces affections .

Effets neuroprotecteurs

Les propriétés neuroprotectrices de la quercétine sont explorées pour leur potentiel dans le traitement des maladies neurodégénératives. Ses activités antioxydantes et anti-inflammatoires peuvent protéger les cellules neuronales et améliorer les fonctions cognitives .

Amélioration des systèmes de délivrance

En raison de sa faible solubilité dans l'eau et de sa biodisponibilité, l'efficacité de la quercétine peut être limitée. Cependant, le développement de nouveaux systèmes de délivrance, tels que les nanoparticules et les micelles, peut améliorer sa stabilité et sa biodisponibilité, augmentant ainsi son potentiel thérapeutique .

Mécanisme D'action

Target of Action

The compound 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one, also known as gallocatechin gallate, has been found to interact with multiple targets. These include the main protease (Mpro) of SARS-CoV-2, RNA-dependent RNA polymerase (RdRp), angiotensin converting enzyme-2 (ACE2), transmembrane protease serine -2 (TMPRSS2), and interleukin-6 (IL-6) . These targets play crucial roles in various biological processes, including viral replication and immune response.

Mode of Action

The compound interacts with its targets through a process known as molecular docking. This involves the compound binding to its target proteins, thereby inhibiting their function . For instance, by inhibiting the main protease of SARS-CoV-2, the compound can potentially prevent the virus from replicating .

Biochemical Pathways

The compound affects multiple biochemical pathways. For instance, it has been found to inhibit the metabolism of toxic quinolines, potentially causing lethal oxidative stress . Additionally, it has been suggested that the compound may be involved in the metabolism of endogenous formaldehyde, a process that is linked to various diseases .

Pharmacokinetics

It is known that the compound is soluble in hot water , which suggests that it may be readily absorbed and distributed in the body

Result of Action

The molecular and cellular effects of the compound’s action are complex and depend on the specific targets it interacts with. For instance, by inhibiting the main protease of SARS-CoV-2, the compound can potentially prevent the virus from replicating, thereby reducing viral load . Additionally, by affecting the metabolism of endogenous formaldehyde, the compound may influence various cellular processes and potentially contribute to the prevention of certain diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility in hot water suggests that its action may be influenced by temperature Additionally, the compound’s stability and efficacy may be affected by factors such as pH and the presence of other substances in the environment

Analyse Biochimique

Biochemical Properties

2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease. Additionally, this compound interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and thereby reducing oxidative damage .

Cellular Effects

2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses . By inhibiting NF-κB activation, it can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators. Furthermore, it affects gene expression by acting as an epigenetic modulator, influencing the methylation and acetylation of histones . This can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation.

Molecular Mechanism

The molecular mechanism of action of 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of enzymes such as acetylcholinesterase and inhibits their activity . It also interacts with transcription factors like NF-κB, preventing their translocation to the nucleus and subsequent activation of target genes . Additionally, it can activate antioxidant response elements (ARE) in the promoter regions of genes encoding antioxidant enzymes, leading to increased expression of these enzymes and enhanced cellular defense against oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its antioxidant and anti-inflammatory effects over time, contributing to its potential therapeutic benefits .

Dosage Effects in Animal Models

The effects of 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one vary with different dosages in animal models. At low to moderate doses, it has been shown to exert beneficial effects, such as reducing oxidative stress, inflammation, and tumor growth . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one is involved in several metabolic pathways. It undergoes phase I and phase II metabolism, including oxidation, reduction, glucuronidation, and sulfation . Enzymes such as cytochrome P450s and UDP-glucuronosyltransferases play a significant role in its metabolism. These metabolic processes can influence the bioavailability and activity of the compound, affecting its therapeutic potential .

Transport and Distribution

The transport and distribution of 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one within cells and tissues involve various transporters and binding proteins. It can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound in tissues is also influenced by its affinity for different cellular compartments and its ability to cross biological barriers .

Subcellular Localization

The subcellular localization of 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one is critical for its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. For instance, its presence in the nucleus allows it to interact with transcription factors and influence gene expression, while its localization in mitochondria enables it to modulate mitochondrial function and oxidative stress responses .

Propriétés

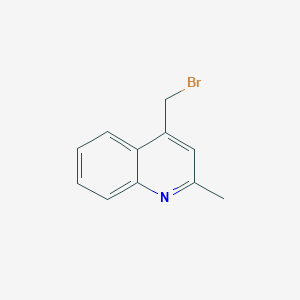

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3-hydroxy-6-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-8-2-5-13-10(6-8)14(19)15(20)16(21-13)9-3-4-11(17)12(18)7-9/h2-7,17-18,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJBBZJXMHBECV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593210 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260063-32-9 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[1,5-b]pyridazine](/img/structure/B1603340.png)